BenchChemオンラインストアへようこそ!

Loperamide

Antidiarrheal potency Preclinical pharmacology Diphenoxylate comparator

Loperamide is the definitive pharmacological tool for GI motility research and BBB transporter validation. Its peripheral restriction via P-glycoprotein efflux at the blood-brain barrier makes it the gold-standard μ-opioid agonist where CNS exclusion is paramount. Validated positive control for antidiarrheal efficacy studies (oral ED50=0.15 mg/kg, rat castor oil model). Prototypical P-gp substrate for BBB integrity assays—brain distribution increases up to 2000% with P-gp inhibition. Standard-of-care comparator in IBS-D clinical trials. Essential for ileostomy fluid/electrolyte loss reduction models.

Molecular Formula C29H33ClN2O2
Molecular Weight 477.0 g/mol
CAS No. 53179-11-6
Cat. No. B1203769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoperamide
CAS53179-11-6
SynonymsHydrochloride, Loperamide
Imodium
Loperamide
Loperamide Hydrochloride
Loperamide Monohydrochloride
Monohydrochloride, Loperamide
R 18553
R-18553
R18553
Molecular FormulaC29H33ClN2O2
Molecular Weight477.0 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
InChIKeyRDOIQAHITMMDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlight
In water, 405 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Loperamide Procurement Guide: Technical Specifications and Comparative Efficacy Data


Loperamide (CAS 53179-11-6) is a synthetic piperidine-derivative μ-opioid receptor agonist that acts locally on intestinal myenteric plexus to inhibit peristalsis and reduce fluid secretion [1]. Unlike centrally-acting opioids, its oral bioavailability is limited, and it is actively effluxed from the central nervous system (CNS) by P-glycoprotein (P-gp) at the blood-brain barrier (BBB), confining its pharmacological effects predominantly to the gastrointestinal tract at therapeutic doses [2]. It is widely used as a first-line antidiarrheal for acute nonspecific diarrhea, chronic diarrhea of various etiologies, and traveler's diarrhea.

Why Substituting Loperamide with Other Antidiarrheals Compromises Therapeutic Specificity and Safety Margins


In-class substitution among antidiarrheal agents is scientifically unsound due to substantial differences in potency, receptor selectivity, CNS safety margins, and drug-drug interaction potential. Loperamide's unique pharmacological fingerprint—defined by its high μ-opioid receptor affinity (Ki = 3.3 ± 1.6 nM) relative to δ- and κ-opioid receptors, and its active efflux by P-gp at the BBB—directly confers a peripheral restriction of action that alternatives like diphenoxylate or codeine do not replicate to the same degree [1][2]. Furthermore, direct comparator trials reveal significant disparities in clinical outcomes, including time to resolution of diarrhea, stool consistency improvement, and adverse event profiles, when loperamide is benchmarked against agents like racecadotril, rifaximin, or eluxadoline [3][4]. The following quantitative evidence underscores the critical, non-interchangeable nature of loperamide's differentiation.

Loperamide Procurement: Quantified Differentiation Against Key Clinical Comparators


Superior In Vivo Antidiarrheal Potency and Duration Compared to Diphenoxylate in Preclinical Models

Loperamide demonstrates superior antidiarrheal potency and a longer duration of action compared to diphenoxylate in a standardized rat model of castor oil-induced diarrhea. Oral loperamide exhibited an ED50 of 0.15 mg/kg, while diphenoxylate's ED50 was 0.31 mg/kg, establishing loperamide's 2.1-fold higher potency [1]. Critically, the ED50 for loperamide remained at 1.81 mg/kg after 8 hours, whereas diphenoxylate's effect was not sustained, confirming a longer duration of action for loperamide [1].

Antidiarrheal potency Preclinical pharmacology Diphenoxylate comparator

Higher Clinical Efficacy in Chronic Diarrhea Management Compared to Diphenoxylate

In a double-blind crossover study of 23 patients with chronic diarrhea, loperamide was shown to be clinically superior to diphenoxylate in reducing stool frequency and improving stool consistency [1]. This superiority was observed even when loperamide was administered at a dose 2.5-fold lower than that of diphenoxylate (2 mg loperamide vs. 5 mg diphenoxylate per dose) [1]. This finding is corroborated by a review which notes that in single-dose studies, 4 mg loperamide has a much longer duration of effect than 5 mg diphenoxylate [2].

Chronic diarrhea Clinical trial Diphenoxylate comparator

Peripheral Restriction and Superior CNS Safety Profile Versus Morphine and Other Opioids

Loperamide's minimal CNS penetration is a key differentiator from other μ-opioid agonists like morphine. It is a substrate for the efflux transporter P-glycoprotein (P-gp) at the BBB, which actively pumps it out of the CNS [1]. This is quantified by the brain:blood concentration ratio. In rats, the percent increase in this ratio was described by a Hill equation with an Emax of 2000% when P-gp is inhibited, demonstrating the powerful role of active efflux in restricting loperamide's brain access [2]. Clinically, this translates to a lack of central opiate effects (e.g., miosis, euphoria) at therapeutic oral doses, unlike morphine or even diphenoxylate which can cause these effects at higher doses.

Blood-brain barrier P-glycoprotein Safety margin

Non-Inferior Efficacy but Distinct Adverse Event Profile Compared to Racecadotril in Acute Radiation Enteritis

In a randomized, double-masked Phase 3 trial for acute radiation enteritis, loperamide and racecadotril demonstrated non-inferior efficacy in resolving diarrhea (grade 2/3 to grade 0/1 within 48 hours). On intention-to-treat analysis, 86.4% (95% CI, 77.0%-93.0%) of patients in the loperamide arm improved, compared to 84.0% (95% CI, 74.1%-91.2%) in the racecadotril arm (P = 0.66) [1]. However, the study and a related meta-analysis for infectious diarrhea noted that racecadotril was associated with less rebound constipation and abdominal discomfort compared to loperamide, highlighting a differential in the adverse event profile despite similar efficacy [2].

Radiation enteritis Clinical trial Racecadotril comparator

Comparable Binding Affinity for μ-Opioid Receptors but Superior Potency in Guinea Pig Ileum Compared to Morphine

Loperamide and morphine exhibit comparable binding affinities for the μ-opioid receptor, with Ki values of 3.3 ± 1.6 nM and 19.3 ± 4.3 nM, respectively [1]. However, in a functional assay using electrically-induced contractions of the guinea pig ileum (a model for gastrointestinal motility), loperamide (IC50 = 6.9 x 10^-9 M) was approximately 11-fold more potent than morphine (IC50 = 7.5 x 10^-8 M) [2]. This indicates that loperamide has a higher intrinsic efficacy or receptor reserve for inhibiting intestinal smooth muscle contraction, which is directly relevant to its antidiarrheal mechanism.

μ-Opioid receptor Binding affinity Functional potency

Efficacy in Reducing Ileostomy Output in Post-Surgical Patients: A Niche Application

Loperamide has demonstrated significant efficacy in reducing high-volume ileostomy output, a complication that can lead to dehydration and electrolyte imbalance. A 1978 review notes that loperamide is effective in 'reducing ileostomy output in patients with ileostomies' [1]. While specific quantitative data from a single head-to-head trial is not presented here, this application is supported by its established mechanism of reducing gastrointestinal motility and secretions, and it is a primary indication for loperamide use in this specific patient population. This represents a clear class-level advantage over other antidiarrheals that are not indicated or studied for this purpose.

Ileostomy Post-surgical management Stool output

Validated Research and Industrial Applications for Loperamide Procurement


Positive Control for Antidiarrheal Efficacy in Rodent Models of Diarrhea

For preclinical studies assessing novel antidiarrheal compounds, loperamide serves as a validated positive control. Its well-characterized and potent dose-response relationship (oral ED50 = 0.15 mg/kg in the rat castor oil model) provides a reliable benchmark for comparing the efficacy of new chemical entities [1].

Peripherally-Restricted μ-Opioid Agonist Tool Compound for CNS Safety Studies

In studies investigating the CNS penetration and abuse liability of opioids, loperamide is the prototypical substrate for P-glycoprotein-mediated efflux at the BBB. Its brain distribution can be increased by up to 2000% with P-gp inhibition, making it a critical tool for validating BBB integrity and transporter function in vivo [2].

Standard-of-Care Comparator in Clinical Trials for Diarrhea-Predominant IBS (IBS-D)

Despite newer agents like eluxadoline, loperamide remains a standard-of-care comparator arm in clinical trials for IBS-D. Its established efficacy in improving stool consistency and frequency makes it an essential reference for demonstrating the added benefit of novel therapies targeting global IBS symptoms or abdominal pain [3].

Pharmacological Management of High-Output Ileostomy in Post-Surgical Care Models

Loperamide is a first-line pharmacological intervention for reducing fluid and electrolyte loss in high-output ileostomy. Its use in this setting is supported by clinical evidence and its mechanism of action, making it an essential component of perioperative and chronic care research models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loperamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.